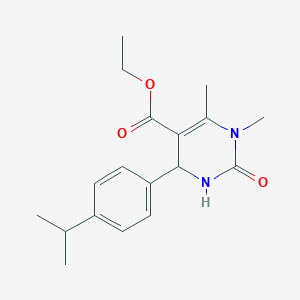

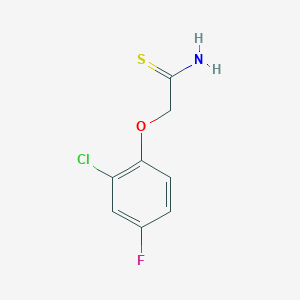

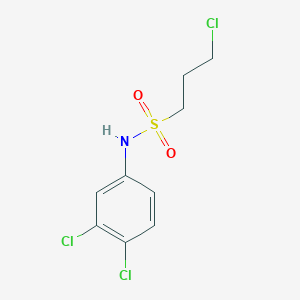

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and several others .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Molecular Structure Analysis

The compound likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has an isopropylphenyl group attached, which is a common feature in many organic compounds .Chemical Reactions Analysis

The compound, due to the presence of the pyrimidine ring, might undergo reactions similar to other pyrimidine derivatives .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Shastri and Post (2019) demonstrates the synthesis of a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid from ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. This process is significant for its high yields, short reaction time, and simplicity. The synthesized compounds showed promising antibacterial and antifungal activities (Shastri & Post, 2019).

Facile Synthesis of Functionalized Compounds

Lebed' et al. (2013) explored the Pd-mediated hydrogenation of ethyl 6-azidomethyl-1,2,3,4-tetrahydro-4-R-2-oxo-5-pyrimidinecarboxylates, leading to ethyl 6-aminomethyl1,2,3,4-tetrahydro-4-R-2-oxo-5-pyrimidinecarboxylates. This process yields ethyl 1,2,3,5,6,7-hexahydro-7-R-3,5-dioxoimidazo[1,5-c]pyrimidine-8-carboxylates, showcasing a novel synthesis pathway (Lebed' et al., 2013).

Synthesis, Spectroscopy, and Crystal Structure Analysis

Begum and Vasundhara (2009) describe the preparation and analysis of two reduced pyrimidine derivatives related to ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Their work includes detailed crystal structure analysis, contributing to our understanding of the structural properties of these compounds (Begum & Vasundhara, 2009).

Antioxidant and Radioprotective Activities

Mohan et al. (2014) synthesized a novel pyrimidine derivative related to ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and evaluated its in vitro antioxidant activity. Additionally, its radioprotective property was assessed using a Drosophila melanogaster model, showing potential in reducing oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Density, Viscosity, and Ultrasonic Properties

Bajaj and Tekade (2014) measured the density, viscosity, and ultrasonic velocity of various substituted pyrimidines, including compounds similar to ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, in ethanolic solutions. This study helps in understanding the molecular interactions and solute-solvent interactions of these compounds (Bajaj & Tekade, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 3,4-dimethyl-2-oxo-6-(4-propan-2-ylphenyl)-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-6-23-17(21)15-12(4)20(5)18(22)19-16(15)14-9-7-13(8-10-14)11(2)3/h7-11,16H,6H2,1-5H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPJMMXKGXNMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1358539.png)

![4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1358551.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358554.png)